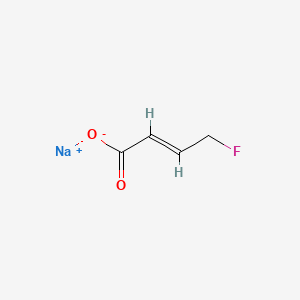
Fluocinolone Acetonide 22-Methyl Homologue
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluocinolone Acetonide 22-Methyl Homologue is a synthetic corticosteroid with potent anti-inflammatory properties. It is a derivative of fluocinolone acetonide, which is widely used in dermatology to treat various skin conditions. The addition of a 22-methyl group enhances its pharmacological activity, making it a valuable compound in medical and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluocinolone Acetonide 22-Methyl Homologue involves multiple steps, starting from basic steroidal precursors. The process typically includes fluorination, acetonide formation, and methylation. The fluorination step is crucial as it significantly enhances the compound’s anti-inflammatory activity. Common reagents used in these reactions include fluorinating agents like hydrogen fluoride and acetic anhydride for acetonide formation .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques like bio-fermentation and stereoselective fluorination. The use of biocatalysts and environmentally friendly solvents is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Fluocinolone Acetonide 22-Methyl Homologue undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Halogenation, particularly fluorination, at specific positions on the steroid nucleus.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Hydrogen fluoride for fluorination.
Major Products
The major products formed from these reactions include various fluorinated and hydroxylated derivatives, which exhibit enhanced pharmacological activities .
Scientific Research Applications
Fluocinolone Acetonide 22-Methyl Homologue has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential in treating inflammatory diseases, diabetic retinopathy, and non-infectious uveitis.
Mechanism of Action
Fluocinolone Acetonide 22-Methyl Homologue exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This receptor-ligand complex then translocates to the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, leading to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins . The compound also inhibits the release of arachidonic acid by inducing phospholipase A2 inhibitory proteins, further reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Fluocinolone Acetonide: The parent compound, widely used in dermatology.
Triamcinolone Acetonide: Another potent corticosteroid with similar anti-inflammatory properties.
Fluocinonide: A high-potency corticosteroid used for treating severe skin conditions.
Uniqueness
Fluocinolone Acetonide 22-Methyl Homologue stands out due to its enhanced pharmacological activity, attributed to the 22-methyl group. This modification not only increases its potency but also improves its stability and bioavailability compared to its parent compound and other similar corticosteroids .
Properties
Molecular Formula |
C23H28F2O6 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C23H28F2O6/c1-11-30-19-8-13-14-7-16(24)15-6-12(27)4-5-20(15,2)22(14,25)17(28)9-21(13,3)23(19,31-11)18(29)10-26/h4-6,11,13-14,16-17,19,26,28H,7-10H2,1-3H3/t11?,13-,14-,16-,17-,19+,20-,21-,22-,23+/m0/s1 |
InChI Key |
KUAYISMWWBBCAR-UAFUFKTOSA-N |
Isomeric SMILES |
CC1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)F)C)F |
Canonical SMILES |
CC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


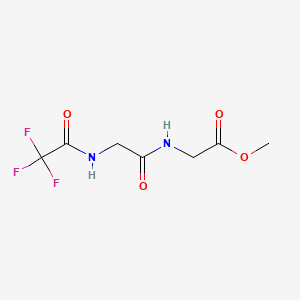
![4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B13417389.png)
![N-(4-aminocyclohexyl)-2-(3-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417392.png)
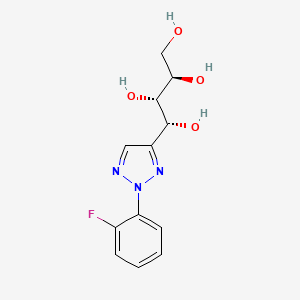
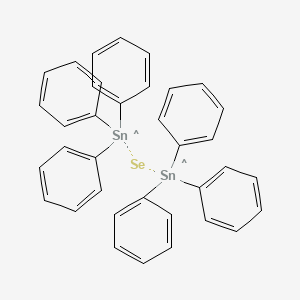
![[(1-Fluoroethenyl)sulfinyl]benzene](/img/structure/B13417403.png)
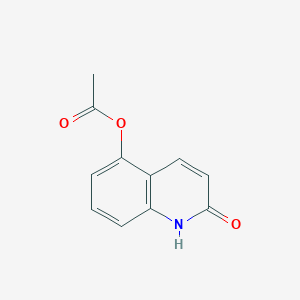
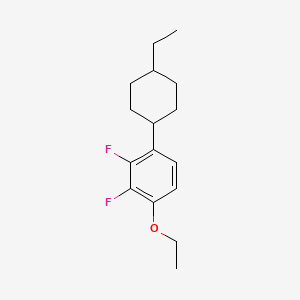
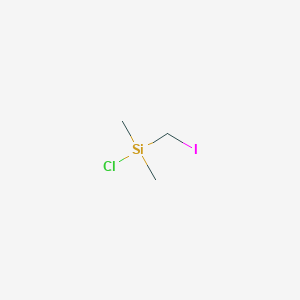
![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol](/img/structure/B13417418.png)
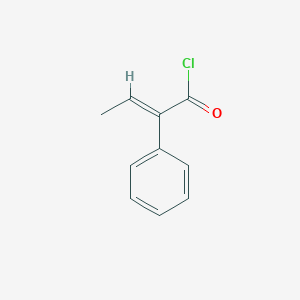
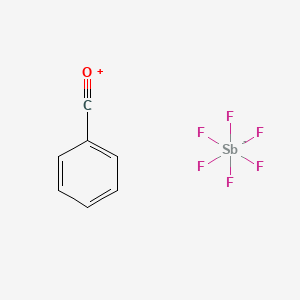
![N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride](/img/structure/B13417439.png)
